Meso-Tetratolylporphyrin-Ni(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetratolylporphyrin-Ni(II): is a metalloporphyrin complex where nickel is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Ni(II) is particularly interesting due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
meso-Tetratolylporphyrin-Ni(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: The compound serves as a model for studying the function of metalloproteins and enzymes.
Medicine: meso-Tetratolylporphyrin-Ni(II) is explored for its potential in photodynamic therapy for cancer treatment.
Industry: It is utilized in the development of sensors and electronic materials due to its unique electronic properties.
Wirkmechanismus
Target of Action
meso-Tetratolylporphyrin-Ni(II) is a type of porphyrin, a class of compounds that play a central role in important biological processes Porphyrins in general are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Porphyrins, including meso-tetratolylporphyrin-ni(ii), are known for their unique photophysical properties, high stability, and catalytic activity in chemical, photochemical, and electrochemical processes . These properties allow them to interact with their targets in various ways, leading to different outcomes depending on the specific context.
Biochemical Pathways
Porphyrins are involved in several vital processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction, and methanogenesis .
Result of Action
Porphyrins and their analogs are known to have a wide range of potential applications due to their unique properties, including use in catalysts for important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, and optochemosensory materials .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of porphyrins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Ni(II) typically involves the condensation of pyrrole with an aldehyde, followed by metallation with nickel salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-tolualdehyde in the presence of an acid catalyst, such as trifluoroacetic acid, under reflux conditions. The resulting porphyrin is then metallated with nickel acetate in a suitable solvent like chloroform .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetratolylporphyrin-Ni(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the nickel center and the porphyrin ring.
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) porphyrin complexes, while reduction can yield nickel(I) species .
Vergleich Mit ähnlichen Verbindungen
meso-Tetraphenylporphyrin-Ni(II): Similar structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Ni(II): General class of compounds with various aryl substituents.
meso-Tetra(4-pyridyl)porphyrin-Ni(II): Contains pyridyl groups, offering different electronic properties.
Uniqueness: meso-Tetratolylporphyrin-Ni(II) is unique due to the presence of tolyl groups, which influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
58188-46-8 |
---|---|
Molekularformel |
C48H36N4Ni |
Molekulargewicht |
727.5 g/mol |
IUPAC-Name |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
IOHXPIBPINLQIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.